Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
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Overview
Description
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is a synthetic compound with the molecular formula C21H31NO2 and a molecular weight of 329.48 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is a derivative of finasteride, a well-known medication used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.
Preparation Methods
The synthesis of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves several steps, starting from the basic structure of finasterideThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior and properties of similar compounds.
Biology: The compound is utilized in biochemical assays to investigate protein interactions and enzymatic activities.
Medicine: Research involving this compound helps in understanding the mechanisms of action of finasteride derivatives, potentially leading to the development of new therapeutic agents.
Industry: It is used in the production of high-quality reference materials and proficiency testing standards
Mechanism of Action
The mechanism of action of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound inhibits the activity of these enzymes, leading to a decrease in the production of certain steroids. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity and preventing the conversion of substrates into products .
Comparison with Similar Compounds
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is unique due to its specific structural modifications, which enhance its biochemical properties compared to other finasteride derivatives. Similar compounds include:
Finasteride: The parent compound, used primarily for treating benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another derivative of finasteride, used for similar medical conditions but with a different mechanism of action.
Epristeride: A compound with similar applications but differing in its chemical structure and pharmacological profile
These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFTQVHOQDRAP-QCVZGKPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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